molecular formula C19H23N3OS B14488710 Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime CAS No. 64058-41-9

Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime

Cat. No.: B14488710
CAS No.: 64058-41-9
M. Wt: 341.5 g/mol
InChI Key: VHUSVBNGMNMLAF-XSFVSMFZSA-N
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Description

Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents.

    Introduction of the Dimethylaminopropyl Side Chain: The dimethylaminopropyl group is introduced via alkylation of the phenothiazine core using 3-dimethylaminopropyl chloride under basic conditions.

    Formation of the Ketone: The ketone functionality is introduced by acylation of the phenothiazine derivative with an appropriate acylating agent, such as acetyl chloride.

    Oxime Formation: The final step involves the reaction of the ketone with hydroxylamine hydrochloride to form the oxime derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the oxime group back to the ketone or further to the corresponding amine.

    Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: N-oxides, sulfoxides

    Reduction: Ketone, amine

    Substitution: Nitro, halo, and sulfonyl derivatives

Scientific Research Applications

Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antipsychotic, antiemetic, and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime involves its interaction with various molecular targets and pathways:

    Central Nervous System: The compound may act as an antagonist at dopamine receptors, similar to other phenothiazines, leading to its antipsychotic effects.

    Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological profile.

    Oxidative Stress: The oxime group can scavenge reactive oxygen species, providing potential antioxidant benefits.

Comparison with Similar Compounds

Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A widely used antipsychotic with a similar phenothiazine core but different side chains.

    Promethazine: An antiemetic and antihistamine with a similar core structure.

    Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties.

Properties

CAS No.

64058-41-9

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C19H23N3OS/c1-14(20-23)15-8-6-11-18-19(15)22(13-7-12-21(2)3)16-9-4-5-10-17(16)24-18/h4-6,8-11,23H,7,12-13H2,1-3H3/b20-14+

InChI Key

VHUSVBNGMNMLAF-XSFVSMFZSA-N

Isomeric SMILES

C/C(=N\O)/C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C

Canonical SMILES

CC(=NO)C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C

Origin of Product

United States

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